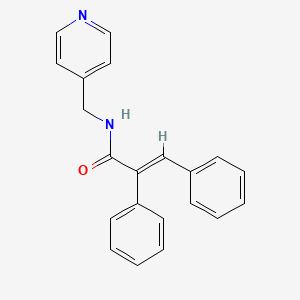
2,3-diphenyl-N-(4-pyridinylmethyl)acrylamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2,3-diphenyl-N-(4-pyridinylmethyl)acrylamide, also known as DPPMA, is a synthetic compound that has gained interest in the field of medicinal chemistry due to its potential therapeutic applications. DPPMA is a member of the acrylamide family and has a molecular formula of C22H20N2O.
作用机制
The mechanism of action of 2,3-diphenyl-N-(4-pyridinylmethyl)acrylamide involves the inhibition of various cellular pathways that are involved in the development and progression of cancer and neurodegenerative diseases. This compound has been shown to inhibit the activity of various enzymes such as topoisomerase II and acetylcholinesterase, which are involved in DNA replication and neurotransmitter signaling, respectively.
Biochemical and Physiological Effects:
This compound has been shown to exhibit various biochemical and physiological effects, including the induction of apoptosis, cell cycle arrest, and the inhibition of cell migration and invasion. Furthermore, this compound has been shown to increase the levels of reactive oxygen species (ROS) and decrease the levels of glutathione, which are involved in cellular signaling and oxidative stress.
实验室实验的优点和局限性
The advantages of using 2,3-diphenyl-N-(4-pyridinylmethyl)acrylamide in lab experiments include its high purity and yield, as well as its potent anti-cancer and neuroprotective properties. However, the limitations of using this compound in lab experiments include its limited solubility in water and its potential toxicity at high concentrations.
未来方向
There are several future directions for the research and development of 2,3-diphenyl-N-(4-pyridinylmethyl)acrylamide, including the optimization of its chemical structure to improve its pharmacological properties, the investigation of its potential synergistic effects with other drugs, and the exploration of its therapeutic potential in other diseases such as diabetes and cardiovascular disease.
In conclusion, this compound is a synthetic compound that has shown promising therapeutic potential in the treatment of various diseases such as cancer and neurodegenerative diseases. Its mechanism of action involves the inhibition of various cellular pathways, and it exhibits various biochemical and physiological effects. Despite its limitations, this compound remains a promising candidate for further research and development.
合成方法
The synthesis of 2,3-diphenyl-N-(4-pyridinylmethyl)acrylamide involves the condensation of 4-pyridinemethanol and 2,3-diphenylacryloyl chloride in the presence of a base catalyst such as triethylamine. The reaction yields this compound as a white crystalline solid with a high purity and yield.
科学研究应用
2,3-diphenyl-N-(4-pyridinylmethyl)acrylamide has been extensively studied for its potential therapeutic applications in the treatment of various diseases such as cancer, Alzheimer's disease, and Parkinson's disease. This compound has been shown to exhibit potent anti-cancer activity against various cancer cell lines, including breast, lung, and colon cancer cells. Furthermore, this compound has been shown to possess anti-inflammatory and neuroprotective properties, making it a promising candidate for the treatment of neurodegenerative diseases.
属性
IUPAC Name |
(E)-2,3-diphenyl-N-(pyridin-4-ylmethyl)prop-2-enamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H18N2O/c24-21(23-16-18-11-13-22-14-12-18)20(19-9-5-2-6-10-19)15-17-7-3-1-4-8-17/h1-15H,16H2,(H,23,24)/b20-15+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AEYYDOVIHFVRCW-HMMYKYKNSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C=C(C2=CC=CC=C2)C(=O)NCC3=CC=NC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C=C1)/C=C(\C2=CC=CC=C2)/C(=O)NCC3=CC=NC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H18N2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
314.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![1-benzoyl-4-[(3-methylphenoxy)acetyl]piperazine](/img/structure/B5694837.png)
![2-[(4-bromo-1-methyl-1H-pyrazol-3-yl)carbonyl]-N-(4-nitrophenyl)hydrazinecarbothioamide](/img/structure/B5694838.png)
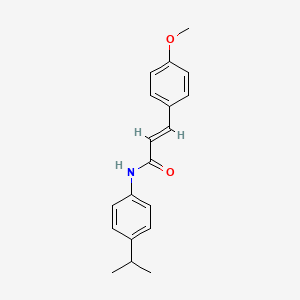
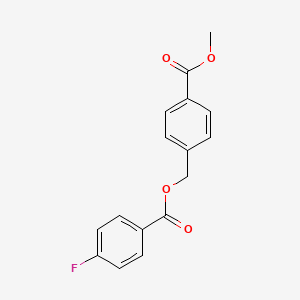
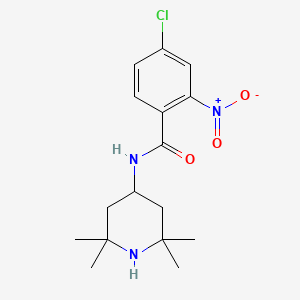
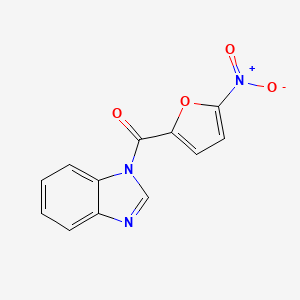

![3,8-dimethoxy-6H-benzo[c]chromen-6-one](/img/structure/B5694886.png)

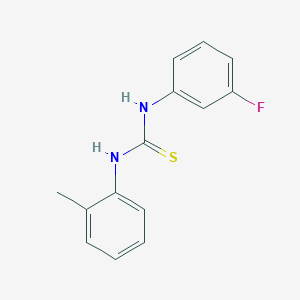
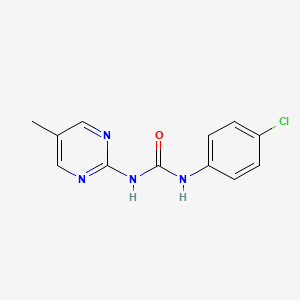
![methyl 2-[(4-methyl-3-nitrobenzoyl)amino]benzoate](/img/structure/B5694935.png)

